molecular formula C13H20O3 B585927 2-Methyl-3-octylmaleic Anhydride-d3 CAS No. 1346605-00-2

2-Methyl-3-octylmaleic Anhydride-d3

Cat. No.: B585927
CAS No.: 1346605-00-2
M. Wt: 227.318
InChI Key: IJVQISVXVMUJOR-BMSJAHLVSA-N
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Description

2-Methyl-3-octylmaleic Anhydride-d3 is a deuterated derivative of maleic anhydride, featuring a methyl group at the 2-position and an octyl chain at the 3-position. The incorporation of three deuterium atoms (denoted as -d3) enhances its utility as a stable isotope-labeled internal standard in mass spectrometry, enabling precise quantification in pharmacokinetic or metabolic studies .

Properties

CAS No.

1346605-00-2

Molecular Formula

C13H20O3

Molecular Weight

227.318

IUPAC Name

3-octyl-4-(trideuteriomethyl)furan-2,5-dione

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3/i2D3

InChI Key

IJVQISVXVMUJOR-BMSJAHLVSA-N

SMILES

CCCCCCCCC1=C(C(=O)OC1=O)C

Synonyms

3-(Methyl-d3)-4-octyl-2,5-furandione; 

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-3-octylmaleic anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-Methyl-3-octylmaleic anhydride-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-3-octylmaleic anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This enables researchers to study the detailed mechanisms of metabolic processes and the effects of various treatments.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key differences in molecular formulas, weights, and substituents among 2-Methyl-3-octylmaleic Anhydride-d3 and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Deuterated Alkyl Substituents
This compound* C₁₃H₁₇D₃O₃ 227.24 Not provided Yes Methyl (C1), Octyl (C8)
2-Ethyl-3-methylmaleic Anhydride-d3 C₇H₅D₃O₃ 173.15 N/A Yes Ethyl (C2), Methyl (C1)
2-Hexyl-3-methylmaleic Anhydride-d3 C₁₁H₁₃D₃O₃ 199.26 N/A Yes Hexyl (C6), Methyl (C1)
2,3-Dimethylmaleic Anhydride C₆H₆O₃ 126.11 766-39-2 No Methyl (C1), Methyl (C1)

*Calculated based on analogs; octyl chain increases hydrophobicity compared to shorter alkyl substituents.

Key Observations:

Alkyl Chain Impact: Longer alkyl chains (e.g., octyl vs. The octyl substituent in the target compound likely confers greater membrane permeability compared to ethyl or dimethyl analogs, a critical factor in drug delivery applications.

Deuterium Effects: Deuterated analogs exhibit negligible differences in chemical reactivity but distinct mass spectral profiles, making them ideal for isotope dilution assays . For example, 2-hexyl-3-methylmaleic Anhydride-d3 (MW 199.26) is used as an internal standard to differentiate from non-deuterated counterparts in LC-MS workflows .

Functional and Application Differences

Analytical Utility
  • Deuterated Compounds: Serve as internal standards due to isotopic purity and mass shift (e.g., +3 Da for -d3 labels). This avoids interference from endogenous compounds in bioanalytical assays .
  • Non-Deuterated Analogs: 2,3-Dimethylmaleic Anhydride (CAS 766-39-2) is simpler in structure and used in polymer synthesis or as a crosslinking agent .
Physicochemical Behavior
  • Solubility : Shorter alkyl chains (e.g., ethyl or dimethyl) improve solubility in polar solvents, while octyl derivatives favor organic phases like hexane or chloroform.
  • Stability : Deuterium substitution may marginally enhance metabolic stability by slowing enzymatic cleavage of C-D bonds, though experimental validation is needed .

Research Findings and Gaps

While direct studies on this compound are absent in the provided evidence, insights can be drawn from related compounds:

  • Pharmacokinetic Tracking : Deuterated maleic anhydrides, such as 2-hexyl-3-methylmaleic Anhydride-d3, are employed to monitor drug metabolism without isotopic interference .
  • Synthetic Applications: Non-deuterated 2-ethyl-3-methylmaleic Anhydride (CAS 3552-33-8) is utilized in organic synthesis for Diels-Alder reactions .

Critical Gaps :

  • Experimental data on the octyl derivative’s solubility, stability, and spectral properties are lacking.
  • Comparative toxicity profiles of deuterated vs. non-deuterated analogs require further investigation.

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